Home > Products > Building Blocks P13365 > 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one
3-Bromopyrido[2,3-D]pyridazin-8(7H)-one - 909186-02-3

3-Bromopyrido[2,3-D]pyridazin-8(7H)-one

Catalog Number: EVT-1665288
CAS Number: 909186-02-3
Molecular Formula: C7H4BrN3O
Molecular Weight: 226.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Bromopyrido[2,3-D]pyridazin-8(7H)-one is a heterocyclic compound that belongs to the class of pyridazines, which are characterized by a six-membered ring containing two nitrogen atoms. This compound features a bromine substituent and is notable for its potential applications in medicinal chemistry and material science. Its unique structure allows for various interactions with biological systems, making it a subject of interest in drug discovery.

Source

The compound can be synthesized through various chemical reactions involving pyridine derivatives and brominating agents. The specific methods of synthesis and their efficiency can vary depending on the starting materials and conditions used.

Classification

3-Bromopyrido[2,3-D]pyridazin-8(7H)-one is classified as:

  • Heterocyclic compound: Contains nitrogen atoms in the ring structure.
  • Brominated compound: Contains a bromine atom, which can influence its reactivity and biological activity.
Synthesis Analysis

Methods

The synthesis of 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one typically involves the following methods:

  1. Bromination of Pyridazine Derivatives:
    • Pyridazine derivatives can be treated with brominating agents such as bromine or N-bromosuccinimide in an organic solvent.
    • Reaction conditions such as temperature and time must be optimized to achieve high yields.
  2. Cyclization Reactions:
    • Starting from appropriate pyridine or pyridazine precursors, cyclization can occur under acidic or basic conditions to form the desired compound.
    • Catalysts may be employed to facilitate the reaction.

Technical Details

The reactions generally require careful control of temperature and concentration to avoid side reactions and ensure the formation of the target compound. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are used to confirm the structure of the synthesized product.

Molecular Structure Analysis

Structure

The molecular structure of 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one consists of:

  • A fused bicyclic system containing pyridine and pyridazine rings.
  • A bromine atom at the 3-position relative to the nitrogen atoms in the ring.
  • A carbonyl group at position 8, contributing to its stability and reactivity.

Data

  • Molecular Formula: C₇H₅BrN₄O
  • Molecular Weight: 229.05 g/mol
  • IUPAC Name: 3-bromo-7-hydroxypyrido[2,3-d]pyridazin-8(7H)-one
Chemical Reactions Analysis

Reactions

3-Bromopyrido[2,3-D]pyridazin-8(7H)-one can undergo several chemical reactions:

  1. Nucleophilic Substitution:
    • The bromine atom can be replaced by various nucleophiles such as amines or thiols under suitable conditions.
  2. Reduction Reactions:
    • The carbonyl group may undergo reduction to form alcohols or amines, depending on the reducing agent used.

Technical Details

These reactions often require specific solvents and temperatures, as well as catalysts to enhance reaction rates and yields. Monitoring by chromatographic techniques ensures purity and completion.

Mechanism of Action

Process

The mechanism of action for 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one involves:

  1. Interaction with Biological Targets:
    • The compound may interact with specific enzymes or receptors due to its structural features.
    • Potential inhibition or activation of biological pathways can occur through binding interactions.
  2. Pharmacokinetics:
    • Absorption, distribution, metabolism, and excretion profiles are essential for understanding its efficacy as a pharmaceutical agent.

Data

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong nucleophiles due to the presence of the bromine atom and carbonyl group.

Relevant Data

Physical properties such as melting point and boiling point should be determined experimentally for precise applications in synthesis and formulation.

Applications

Scientific Uses

3-Bromopyrido[2,3-D]pyridazin-8(7H)-one has potential applications in:

  1. Drug Development: As a lead compound for designing new pharmaceuticals targeting specific diseases.
  2. Material Science: Utilized in creating advanced materials due to its unique electronic properties.
  3. Biological Research: Studied for its effects on cellular processes and potential therapeutic applications.

The ongoing research into this compound highlights its versatility and importance in various scientific fields.

Introduction to Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives in Medicinal Chemistry

3-Bromopyrido[2,3-d]pyridazin-8(7H)-one (CAS: 909186-02-3) represents a structurally distinctive brominated heterocyclic compound with growing significance in pharmaceutical research. Characterized by the molecular formula C₇H₄BrN₃O and a molecular weight of 226.03 g/mol, this scaffold features a fused bicyclic system combining pyridazine and pyridine rings with a strategically positioned bromine atom at the C3 position [1] [2]. The compound typically presents as a solid, requiring storage under inert atmosphere at room temperature to maintain stability [4]. Its canonical SMILES representation (O=c1[nH]ncc2cc(Br)cnc12) and InChIKey (DFJTZYVLCLRQQB-UHFFFAOYSA-N) provide precise structural identifiers essential for cheminformatics applications [1]. Commercial availability through specialized suppliers like Fluorochem, Sigma-Aldrich/Ambeed, and BLD Pharm underscores its importance as a synthetic building block, with pricing structured according to scale (e.g., £239.00/gram) [1] [2] [4].

  • Table 1: Key Identifiers and Commercial Sources of 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one
    PropertySpecificationSource
    CAS Registry Number909186-02-3[1][2][4]
    Molecular FormulaC₇H₄BrN₃O[1][2][4]
    Molecular Weight226.03 g/mol[1][4]
    Purity95-96%[1][2]
    Canonical SMILESO=c1[nH]ncc2cc(Br)cnc12[1]
    Storage ConditionsInert atmosphere, room temperature[2][4]
    Primary SuppliersFluorochem, Sigma-Aldrich/Ambeed, BLD Pharm[1][2][4]

Structural Significance of Brominated Pyridopyridazine Scaffolds in Drug Discovery

The structural architecture of 3-bromopyrido[2,3-d]pyridazin-8(7H)-one confers exceptional versatility in drug design, positioning it as a privileged scaffold in medicinal chemistry. The bromine atom at C3 serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling efficient derivatization through Suzuki, Sonogashira, and Buchwald-Hartwig reactions to generate diverse chemical libraries [1] [4]. This reactivity profile is particularly valuable in structure-activity relationship (SAR) explorations during lead optimization phases. The fused heterocyclic system exhibits planarity and π-electron deficiency, facilitating specific interactions with biological targets through hydrogen bonding and π-stacking interactions [5] [7]. Computational analyses reveal distinct electronic distributions around the brominated position, which influences both reactivity and binding characteristics compared to non-brominated analogs [4] [9].

The scaffold's structural similarity to purine bases enhances its potential for targeting nucleotide-binding domains in enzymes. This bioisosteric relationship is exemplified by kinase inhibition applications, where related pyrido[2,3-d]pyrimidinones demonstrate potent activity through hydrogen bonding with hinge regions in ATP-binding sites [7]. Furthermore, the lactam moiety provides hydrogen bond acceptor/donor functionality critical for target engagement, while the pyridazine ring contributes to solubility parameters—a frequent challenge in heterocyclic drug design [3] [5]. These combined features establish 3-bromopyrido[2,3-d]pyridazin-8(7H)-one as a structurally optimized template for developing inhibitors against therapeutically relevant targets.

  • Table 2: Comparative Substituent Patterns in Pyridopyridazine and Pyrimidine Analogues
    PositionSubstituentPrevalence in Pyridopyridazines (%)Prevalence in Pyrido[2,3-d]pyrimidin-7(8H)-ones (%)Biological Implications
    C2H~5.5~5.5Minimal steric interference
    C2N-containing~75.6~43.8Enhanced kinase affinity
    C2S-containing~9.8~21.0Improved metabolic stability
    C4O-containing~1.8~62.7H-bond acceptor capacity
    C4C-containing~17.4~25.8Hydrophobic pocket targeting
    C6-C5Double bondPredominant~67.0Planarity for π-stacking interactions

Historical Context and Evolution of Pyrido[2,3-d]pyridazinone-Based Therapeutics

The therapeutic exploration of pyrido[2,3-d]pyridazinone derivatives has evolved significantly since the early 2000s, paralleling advances in heterocyclic chemistry and targeted drug design. Initial synthetic methodologies relied on classical condensation approaches, such as the reaction of α,β-unsaturated esters with malononitrile followed by cyclization with hydrazine hydrate—a method yielding precursor compounds with ~95% efficiency when refluxed in methanol for 5 hours [6]. These foundational techniques established the synthetic accessibility of the core scaffold but offered limited regiocontrol for C3 substitution. The introduction of bromine at C3 emerged as a strategic innovation to overcome this limitation, enabling transition metal-mediated functionalization that aligns with modern fragment-based drug discovery paradigms [1] [4].

The historical development of pyrido-fused therapeutics reveals a notable expansion in target diversity. Early applications focused primarily on dihydrofolate reductase (DHFR) inhibition, inspired by structural analogs like piritrexim—a pyrido[2,3-d]pyrimidine derivative developed as an anticancer and antiparasitic agent targeting folate metabolism [7]. Contemporary research has diversified into kinase inhibition (e.g., cyclin-dependent kinases), HCV NS5B polymerase inhibition, and fibrotic disease targets, leveraging the scaffold's adaptability to various binding pockets [5] . The exponential increase in patent filings (~1100 patents for pyrido[2,3-d]pyrimidinones alone) reflects growing industrial interest in this chemotype [5] [7].

Recent synthetic innovations have enhanced molecular diversity, particularly through dehydrogenation protocols converting 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones to their aromatic counterparts—a transformation critical for optimizing target affinity [5] . The Dimroth rearrangement has further enabled efficient synthesis of 2-arylamino substituted derivatives, expanding accessible chemical space around the core structure . These methodological advances, coupled with virtual library design capabilities (>89,000 designed compounds), position 3-bromopyrido[2,3-d]pyridazin-8(7H)-one at the forefront of modern medicinal chemistry campaigns targeting oncological, infectious, and inflammatory diseases .

  • Table 3: Evolution of Synthetic Methodologies for Pyridopyridazinone Derivatives
    Time PeriodSynthetic MethodologyKey InnovationLimitations
    Pre-2000Hydrazine cyclization of unsaturated estersEstablished core scaffold accessibilityLimited regiocontrol at C3
    2000-2010Transition metal-catalyzed functionalizationBromine as versatile synthetic handleRequires specialized catalysts
    2010-2015Dimroth rearrangement of guanidine adductsAccess to 2-arylamino substituted derivativesModerate yields (40-65%)
    2015-PresentDehydrogenation protocolsConversion to fully aromatic systemsOxidation sensitivity
    Present-FutureFlow chemistry approachesImproved scalability and reaction controlEmerging technology

Properties

CAS Number

909186-02-3

Product Name

3-Bromopyrido[2,3-D]pyridazin-8(7H)-one

IUPAC Name

3-bromo-7H-pyrido[2,3-d]pyridazin-8-one

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

InChI

InChI=1S/C7H4BrN3O/c8-5-1-4-2-10-11-7(12)6(4)9-3-5/h1-3H,(H,11,12)

InChI Key

DFJTZYVLCLRQQB-UHFFFAOYSA-N

SMILES

C1=C2C=NNC(=O)C2=NC=C1Br

Canonical SMILES

C1=C2C=NNC(=O)C2=NC=C1Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.